3-(Furan-2-yl)-N,N-diphenylprop-2-enamide
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Overview
Description
3-(Furan-2-yl)-N,N-diphenylprop-2-enamide is an organic compound that features a furan ring attached to a prop-2-enamide moiety, with two phenyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-N,N-diphenylprop-2-enamide typically involves the reaction of furan-2-carbaldehyde with N,N-diphenylamine in the presence of a suitable catalyst. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the amine, followed by the addition of the aldehyde to form the desired product through a condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable solvents, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-N,N-diphenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding saturated amide.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated amide derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Scientific Research Applications
3-(Furan-2-yl)-N,N-diphenylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and resins
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-N,N-diphenylprop-2-enamide involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the amide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-yl)propenoic acid derivatives: These compounds share the furan ring and prop-2-enamide moiety but differ in the substitution pattern on the phenyl groups.
Furan-2-carbaldehyde derivatives: These compounds have a similar furan ring but differ in the functional groups attached to the ring.
Uniqueness
3-(Furan-2-yl)-N,N-diphenylprop-2-enamide is unique due to the presence of both the furan ring and the N,N-diphenylprop-2-enamide moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
61859-12-9 |
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Molecular Formula |
C19H15NO2 |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
3-(furan-2-yl)-N,N-diphenylprop-2-enamide |
InChI |
InChI=1S/C19H15NO2/c21-19(14-13-18-12-7-15-22-18)20(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-15H |
InChI Key |
BPBNZILUOWBZNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C=CC3=CC=CO3 |
Origin of Product |
United States |
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